Nicotine-d4
Overview
Description
Nicotine-d4 is a deuterium-labeled analog of nicotine, where four hydrogen atoms in the nicotine molecule are replaced by deuterium atoms. This compound is primarily used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The presence of deuterium atoms makes it distinguishable from the non-labeled nicotine, allowing for accurate quantification and analysis in scientific research .
Mechanism of Action
Target of Action
Nicotine-d4, like its parent compound nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are crucial mediators of cellular functions and are considered important drug targets .
Mode of Action
This compound interacts with its targets, the nAChRs, in a specific manner. It acts as an agonist at these receptors . Upon binding to the nAChRs, nicotine dramatically stimulates neurons and ultimately blocks synaptic transmission . This interaction results in changes in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nicotinic cholinergic pathway . Nicotine binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways . This binding influences both neuronal excitability and cell signaling mechanisms . Furthermore, nicotine can influence the dopamine systems, which have been widely studied in the context of nicotine dependence .
Pharmacokinetics
Nicotine is typically administered through inhalation, but can also be absorbed orally or through the skin . It is distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of nicotine. Nicotine induces various biological effects such as neoangiogenesis, cell division, and proliferation . It affects both neural and non-neural cells through specific pathways downstream of nAChRs . Specific effects mediated by α7 nAChRs are highlighted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, socio-environmental factors such as family and peer smoking behaviors can influence susceptibility to nicotine . Additionally, environmental stresses like high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco plants . Understanding these factors can help in developing strategies to mitigate the harmful effects of nicotine and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotine-d4 typically involves the incorporation of deuterium atoms into the nicotine molecule. One common method is the catalytic hydrogenation of nicotine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the nicotine molecule. The final product is then purified and standardized for use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Nicotine-d4 undergoes similar chemical reactions as non-labeled nicotine. These reactions include:
Oxidation: this compound can be oxidized to form cotinine-d4 and other metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Cotinine-d4, trans-3’-hydroxycotinine-d4, and other oxidized metabolites.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound depending on the reagents used.
Scientific Research Applications
Nicotine-d4 is extensively used in scientific research for various applications:
Chemistry: As an internal standard in analytical chemistry for the quantification of nicotine and its metabolites in biological samples.
Biology: In studies investigating the metabolism and pharmacokinetics of nicotine in biological systems.
Medicine: In clinical research to understand the effects of nicotine on human health and to develop targeted therapies for nicotine addiction.
Industry: In the quality control of nicotine-containing products, including tobacco and e-cigarettes
Comparison with Similar Compounds
Similar Compounds
Nicotine: The non-labeled form of Nicotine-d4.
Cotinine-d4: A deuterium-labeled metabolite of nicotine.
Nicotine-d3: A similar compound with three deuterium atoms instead of four.
Uniqueness
This compound is unique due to its four deuterium atoms, which provide a distinct mass difference from non-labeled nicotine. This makes it an ideal internal standard for accurate quantification in analytical methods. Compared to Nicotine-d3, this compound offers a higher degree of labeling, which can be advantageous in certain analytical applications .
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-MNYIHESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662144 | |
Record name | (+/-)-Nicotine-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350818-69-8 | |
Record name | (+/-)-Nicotine-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350818-69-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is nicotine-d4 preferred as an internal standard for nicotine analysis?
A: this compound exhibits very similar chemical behavior to nicotine, making it ideal for minimizing matrix effects during sample preparation and analysis. This ensures accurate quantification of nicotine levels. [, , ]
Q2: What analytical methods commonly utilize this compound for nicotine quantification?
A: Researchers widely employ Gas Chromatography/Mass Spectrometry (GC/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) techniques with this compound as an internal standard for quantifying nicotine in various biological samples. [, , , , , ]
Q3: Can you provide an example of how this compound assists in real-world research applications?
A: A study investigating nicotine exposure in coffeehouse workers utilized GC/MS with this compound to accurately measure hair nicotine levels, demonstrating the compound's effectiveness in evaluating environmental tobacco smoke exposure. []
Q4: How does this compound help in understanding nicotine metabolism?
A: In a study comparing nicotine metabolism between HIV-positive and HIV-negative smokers, a sensitive LC-MS/MS method using this compound successfully determined the concentrations of nicotine and its metabolites in plasma, providing insights into potential metabolic differences between the groups. []
Q5: Can this compound be utilized to study the fate of nicotine in cigarettes under different smoking conditions?
A: Yes, research has shown that by injecting tobacco rods with this compound and analyzing the mainstream smoke, sidestream smoke, and cigarette remains, scientists can track the distribution and transformation of nicotine under various puffing and filter vent-blocking conditions. []
Q6: Has this compound been applied in research on electronic cigarettes?
A: Absolutely, researchers have developed an assay using this compound to determine the actual nicotine concentration in electronic cigarette cartridges, comparing it to labeled concentrations and addressing concerns about quality control in manufacturing. []
Q7: Can this compound be used in techniques beyond traditional chromatography?
A: Yes, researchers have developed a rapid method using Surface-Enhanced Raman Spectroscopy (SERS) with this compound as an internal standard for measuring nicotine concentrations in e-liquids, highlighting its versatility in analytical applications. []
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